Cas no 227008-99-3 (1H-5,8a:10a,12a-Dimethanobenzo[4',5']cyclonona[1',2':4,5]cyclohept[1,2-b]oxirene-9,14(9aH)-dione,2,3,4,4a,5,8,11,12,13,13a-decahydro-13a-hydroxy-4,4,6-trimethyl-9a-(1-methylethyl)-11-(2-methyl-1-propenyl)-,(4aS,5S,8aS,9aR,10aS,11R,12aR,13aS)- (9CI))
227008-99-3 structure
Product Name:1H-5,8a:10a,12a-Dimethanobenzo[4',5']cyclonona[1',2':4,5]cyclohept[1,2-b]oxirene-9,14(9aH)-dione,2,3,4,4a,5,8,11,12,13,13a-decahydro-13a-hydroxy-4,4,6-trimethyl-9a-(1-methylethyl)-11-(2-methyl-1-propenyl)-,(4aS,5S,8aS,9aR,10aS,11R,12aR,13aS)- (9CI)
Numéro CAS:227008-99-3
Le MF:C30H42O4
Mégawatts:466.652089595795
CID:1411498
Update Time:2024-08-15
1H-5,8a:10a,12a-Dimethanobenzo[4',5']cyclonona[1',2':4,5]cyclohept[1,2-b]oxirene-9,14(9aH)-dione,2,3,4,4a,5,8,11,12,13,13a-decahydro-13a-hydroxy-4,4,6-trimethyl-9a-(1-methylethyl)-11-(2-methyl-1-propenyl)-,(4aS,5S,8aS,9aR,10aS,11R,12aR,13aS)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-5,8a:10a,12a-Dimethanobenzo[4',5']cyclonona[1',2':4,5]cyclohept[1,2-b]oxirene-9,14(9aH)-dione,2,3,4,4a,5,8,11,12,13,13a-decahydro-13a-hydroxy-4,4,6-trimethyl-9a-(1-methylethyl)-11-(2-methyl-1-propenyl)-,(4aS,5S,8aS,9aR,10aS,11R,12aR,13aS)- (9CI)
- Isoperadione
- 1H-5,8a:10a,12a-Dimethanobenzo[4',5']cyclonona[1',2':4,5]cyclohept[1,2-b]oxirene-9,14(9aH)-dione,2,3,4,4a,5,8,11,12,13,13a-decahydro-13a-hydroxy-4,4,6-trimethyl-9a-(1-methylethyl)-11-(2-methyl-1-prope
- 1H-5,8a:10a,12a-Dimethanobenzo[4',5']cyclonona[1',2':4,5]cyclohept[1,2-b]oxirene-9,14(9aH)-dione, 2,3,4,4a,5,8,11,12,13,13a-decahydro-13a-hydroxy-4,4,6-trimethyl-9a-(1-methylethyl)-11-(2-methyl-1-propenyl)-, (4aS,5S,8aS,9aR,10aS,11R,12aR,13aS)- (9CI)
-
- Piscine à noyau: 1S/C30H42O4/c1-17(2)13-20-14-27-16-28(33)11-8-10-25(6,7)22(28)21-15-26(27,12-9-19(21)5)23(31)29(18(3)4)30(20,34-29)24(27)32/h9,13,18,20-22,33H,8,10-12,14-16H2,1-7H3/t20-,21+,22-,26+,27-,28-,29-,30+/m0/s1
- La clé Inchi: YNOSWMBOMJTLHL-YSYMETDRSA-N
- Sourire: O1[C@@]2(C(C)C)C(=O)[C@]34C[C@]([H])(C(C)=CC3)[C@@]3([H])C(C)(C)CCC[C@]3(O)C[C@]34C(=O)[C@@]12[C@@H](/C=C(/C)\C)C3
Propriétés calculées
- Qualité précise: 272.08309
- Masse isotopique unique: 466.308
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 2
- Complexité: 1060
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 66.9A^2
Propriétés expérimentales
- Dense: 1.18±0.1 g/cm3(Predicted)
- Point d'ébullition: 607.0±55.0 °C(Predicted)
- Le PSA: 52.54
- Le PKA: 14.46±0.70(Predicted)
1H-5,8a:10a,12a-Dimethanobenzo[4',5']cyclonona[1',2':4,5]cyclohept[1,2-b]oxirene-9,14(9aH)-dione,2,3,4,4a,5,8,11,12,13,13a-decahydro-13a-hydroxy-4,4,6-trimethyl-9a-(1-methylethyl)-11-(2-methyl-1-propenyl)-,(4aS,5S,8aS,9aR,10aS,11R,12aR,13aS)- (9CI) Littérature connexe
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
227008-99-3 (1H-5,8a:10a,12a-Dimethanobenzo[4',5']cyclonona[1',2':4,5]cyclohept[1,2-b]oxirene-9,14(9aH)-dione,2,3,4,4a,5,8,11,12,13,13a-decahydro-13a-hydroxy-4,4,6-trimethyl-9a-(1-methylethyl)-11-(2-methyl-1-propenyl)-,(4aS,5S,8aS,9aR,10aS,11R,12aR,13aS)- (9CI)) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fournisseurs recommandés
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot